molecular formula C15H20ClNO3S B2968956 Ethyl 2-(3-chloropropanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 315694-92-9

Ethyl 2-(3-chloropropanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2968956
CAS No.: 315694-92-9
M. Wt: 329.84
InChI Key: HMPDRSLREMBQDI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloropropanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H20ClNO3S and its molecular weight is 329.84. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(3-chloropropanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3S/c1-3-20-15(19)13-10-5-4-9(2)8-11(10)21-14(13)17-12(18)6-7-16/h9H,3-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPDRSLREMBQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-chloropropanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, with CAS number 568544-05-8, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C15H20ClNO3S
  • Molecular Weight : 329.8 g/mol
  • CAS Number : 568544-05-8
  • Purity : ≥95% .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study evaluated the cytotoxic effects of various derivatives on MCF-7 breast cancer cells:

Compound IDIC50 (μM)Activity Level
Compound 423.2Highly Active
Compound 549.9Highly Active
Compound 2152.9Moderate
Compound 2695.9Moderate
Compound 33>100Low Activity

The most active derivatives showed IC50 values ranging from 23.2 to 49.9 μM , indicating their potential as effective agents in cancer therapy .

The mechanism through which these compounds exert their antitumor effects involves the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that the compound caused significant G2/M-phase cell-cycle arrest and S-phase cell-cycle arrest, leading to increased apoptosis in treated MCF-7 cells .

In Vivo Studies

In vivo studies have demonstrated that treatment with these compounds can significantly improve hematological parameters in tumor-bearing mice. For instance, administration resulted in the restoration of elevated liver enzymes (ALT and AST) to near-normal levels, highlighting a protective effect against hepatocellular toxicity associated with chemotherapy .

Antimicrobial Activity

Beyond antitumor properties, this compound has been evaluated for its antimicrobial activity. In a study assessing various derivatives against Mycobacterium tuberculosis (Mtb), several compounds demonstrated promising activity with minimum inhibitory concentrations (MIC) below 50 μM .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeObservations
AntitumorInduces apoptosis; IC50 values range from 23.2 to 49.9 μM
HepatoprotectiveRestores liver enzyme levels in vivo
AntimicrobialMIC < 50 μM against Mtb

Scientific Research Applications

Ethyl 2-(3-chloropropanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a molecule featuring a benzothiophene core with functional groups that contribute to its chemical reactivity and biological properties. It is also known as ethyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .

Chemical and Physical Properties

  • Molecular Formula: C15H20ClNO3S
  • Molecular Weight: 329.84
  • CAS Number: 315694-92-9 or 568544-05-8
  • Boiling Point: 533.5±50.0 °C at 760 mmHg
  • Density: 1.3±0.1 g/cm3
  • Flash Point: 276.4±30.1 °C
  • Purity: Minimum 95%
  • Physical Form: Solid

Potential Applications

  • Medicinal Chemistry: This compound may be a lead compound for creating new therapeutic agents for various diseases, particularly in drug design related to enzyme inhibition or receptor modulation. Fifteen new benzothiophene-based compounds were evaluated as potential anti-Alzheimer agents .
  • Enzyme Inhibition: The chloropropanamido group can form covalent bonds with nucleophilic residues in enzyme active sites, which can lead to the inhibition of enzyme activity.
  • Receptor Modulation: The thiophene ring and ester group enhance the compound's binding affinity and specificity towards biological targets.
  • Pharmacological Studies: The chloropropanamido group enhances the compound's ability to bind to specific enzymes or receptors, making it a candidate for further pharmacological studies.

Comparison with Similar Compounds

Compound NameKey Structural FeaturesUnique Aspects
Ethyl 2-(2-chloropropanamido)-5-phenylthiophene-3-carboxylatePhenyl group instead of ethylMay exhibit different reactivity and biological activity
Ethyl 2-(2-chloropropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateTetrahydrobenzothiophene ringInfluences stability and interactions
Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylateMethyl substitutionAlters electronic properties and reactivity

Q & A

Q. Table 1: Synthetic Routes and Yields

PrecursorReagentSolventPurification MethodYield (%)Reference
Ethyl 2-amino-6-methyl-TBT*3-Chloropropanoyl chlorideDCM/Et3NFlash chromatography72–94
TBT*-NH2Benzoylisothiocyanate1,4-dioxaneFiltration/Recrystallization54–78

*TBT: Tetrahydrobenzo[b]thiophene

Basic: What spectroscopic techniques are critical for characterization?

Methodology:

  • HRMS (APCI): Confirm molecular weight (e.g., [M+H]<sup>+</sup> calc. 320.09511, found 320.09520) .
  • <sup>1</sup>H/<sup>13</sup>C NMR: Assign protons and carbons (e.g., δ 1.2–1.4 ppm for ethyl CH3, δ 170–175 ppm for carbonyl carbons) .
  • IR Spectroscopy: Identify functional groups (e.g., C=O at ~1700 cm<sup>-1</sup>, N–H at ~3300 cm<sup>-1</sup>) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/ShiftsFunctional Group ConfirmationReference
HRMS[M+H]<sup>+</sup> = 320.09520Molecular formula validation
<sup>1</sup>H NMRδ 4.1–4.3 (q, 2H, CH2CH3)Ethyl ester moiety
IR1715 cm<sup>-1</sup> (C=O)Ester/amide bonds

Advanced: How to optimize reaction conditions for improved yield?

Methodology:

  • Solvent Selection: Use polar aprotic solvents (e.g., THF or DCM) to enhance reactivity of acylating agents .
  • Catalysis: Add catalytic piperidine or acetic acid for Knoevenagel-type condensations to reduce side reactions .
  • Purification: Employ gradient elution in flash chromatography (e.g., 0–18% EtOAc/hexanes) to resolve byproducts .

Key Finding:
Reaction times >48 hours in THF at room temperature improve conversion rates but may require stringent monitoring via TLC .

Advanced: How to evaluate biological activity in vitro?

Methodology:

  • Antibacterial Assays: Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
  • Antioxidant Activity: Measure DPPH radical scavenging (IC50 values) at 517 nm .
  • Cytotoxicity: Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess viability .

Q. Table 3: Biological Activity Parameters

Assay TypeProtocolKey MetricsReference
MICBroth microdilution (24–48 h)MIC ≤ 16 µg/mL
DPPH ScavengingAbsorbance at 517 nm after 30 minIC50 = 12–45 µM
MTTHEK293 cells, 24 h incubationIC50 > 100 µM

Advanced: How to resolve contradictions in spectroscopic data?

Methodology:

  • Cross-Validation: Compare NMR/HRMS data with structurally analogous compounds (e.g., ethyl 2-amino-6-benzyl-TBT derivatives) .
  • Dynamic NMR: Use variable-temperature <sup>1</sup>H NMR to detect conformational flexibility in the tetrahydrobenzo ring .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry (e.g., chair vs. boat conformation of the tetrahydro ring) .

Case Study:
Discrepancies in carbonyl chemical shifts (δ 170–175 ppm) were resolved by confirming rotational isomerism via NOESY .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodology:

  • Substituent Variation: Modify the 3-chloropropanamido group (e.g., replace with cyanoacrylamido or benzoylthiouryl) to assess electronic effects .
  • Ring Functionalization: Introduce electron-withdrawing groups (e.g., -CF3) on the tetrahydrobenzo ring to enhance bioactivity .

Q. Table 4: SAR Trends

Derivative ModificationEffect on ActivityReference
Cyanoacrylamido substituent↑ Antioxidant activity (IC50 ↓ 30%)
Benzoylthiouryl group↑ Antibacterial potency (MIC ↓ 2×)
Difluoromethyl on benzo ringEnhanced metabolic stability

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